2-Chloro-7-fluoroquinoline-6-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of 280.10 g/mol. It is classified under the category of quinoline derivatives, specifically as a sulfonyl chloride, which indicates the presence of a sulfonyl group () attached to the quinoline structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents.
The compound was first synthesized and characterized in scientific literature, with significant contributions from various researchers who explored its synthesis and applications in pharmacology. The compound's CAS number is 1118787-31-7, which is used for identification in chemical databases.
2-Chloro-7-fluoroquinoline-6-sulfonyl chloride falls into several classifications:
Synthesis of 2-chloro-7-fluoroquinoline-6-sulfonyl chloride can be achieved through several methods, primarily involving the chlorination and sulfonation of quinoline derivatives. One notable method involves treating 2-chloro-7-fluoroquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group.
The molecular structure of 2-chloro-7-fluoroquinoline-6-sulfonyl chloride features a bicyclic quinoline framework with specific substituents:
1S/C9H4Cl2FNO2S/c10-9-2-1-5-3-8(16(11,14)15)6(12)4-7(5)13-9/h1-4H
C1=CC(=NC2=CC(=C(C=C21)S(=O)(=O)Cl)F)Cl
The primary chemical reactions involving 2-chloro-7-fluoroquinoline-6-sulfonyl chloride include:
The reactivity of the sulfonyl chloride group allows for versatile modifications, making it a valuable intermediate in organic synthesis. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields.
The mechanism of action for compounds derived from 2-chloro-7-fluoroquinoline-6-sulfonyl chloride typically involves:
Research indicates that modifications to the quinoline structure can enhance antibacterial activity, making this compound a candidate for further development in antimicrobial therapies.
The primary applications of 2-chloro-7-fluoroquinoline-6-sulfonyl chloride include:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5